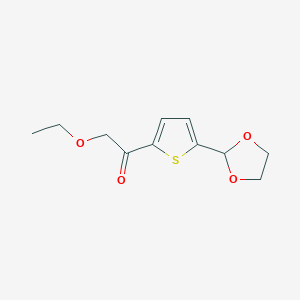

5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene

Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name for this compound, 1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethoxyethanone , reflects its structural components and adherence to hierarchical naming rules for heterocyclic systems. The base structure is a thiophene ring (a five-membered aromatic heterocycle with one sulfur atom), which is numbered such that the sulfur occupies position 1. At position 2 of the thiophene, an ethoxyacetyl group (-COCH2OCH2CH3) is attached, while position 5 is substituted with a 1,3-dioxolane ring (a five-membered cyclic ether with two oxygen atoms at positions 1 and 3).

Key nomenclature considerations include:

- Priority of heteroatoms : Sulfur in the thiophene ring takes precedence over oxygen in the dioxolane moiety when assigning locants.

- Functional group hierarchy : The ketone group (-CO-) in the ethoxyacetyl substituent is prioritized as the principal functional group, leading to the "-one" suffix.

- Substituent ordering : The ethoxyacetyl group is named as a prefix ("2-ethoxyacetyl") before the dioxolane substituent ("5-(1,3-dioxolan-2-yl)").

The molecular formula is C₁₁H₁₄O₄S , with a molar mass of 242.29 g/mol . The SMILES notation CCOCC(=O)C1=CC=C(S1)C2OCCO2 succinctly encodes the connectivity of atoms, highlighting the thiophene-dioxolane linkage and ethoxyacetyl side chain.

Historical Context in Heterocyclic Chemistry Research

Thiophene derivatives have been studied since Viktor Meyer’s 1882 isolation of thiophene from coal tar. The incorporation of dioxolane rings into such systems gained prominence in the late 20th century as chemists sought to modulate the electronic and steric properties of aromatic heterocycles. The ethoxyacetyl group, introduced in this compound, represents a synthetic innovation aimed at enhancing solubility and reactivity for cross-coupling reactions.

Historically, thiophene’s aromaticity and analogies to benzene drove explorations into its derivatives. The addition of dioxolane rings, as seen here, emerged from efforts to stabilize reactive intermediates in polymerization and catalysis. This compound’s synthesis reflects advancements in condensation reactions and transition-metal-catalyzed couplings , methodologies that expanded the toolbox for heterocyclic functionalization.

Position Within Thiophene Derivative Classifications

This compound belongs to three overlapping classes of thiophene derivatives:

- Oxygen-functionalized thiophenes : The ethoxyacetyl group introduces an electron-withdrawing ketone and ether, altering the thiophene’s electron density for applications in conductive polymers.

- Dioxolane-fused heterocycles : The 1,3-dioxolane ring enhances steric bulk and oxidative stability, a feature exploited in photoresists and agrochemicals.

- Multi-substituted thiophenes : The presence of two distinct substituents (dioxolane and ethoxyacetyl) exemplifies strategies to fine-tune solubility and crystallinity in materials science.

Comparative analysis with simpler thiophene derivatives reveals unique properties:

Structure

3D Structure

Properties

CAS No. |

898772-35-5 |

|---|---|

Molecular Formula |

C11H14O4S |

Molecular Weight |

242.29 g/mol |

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]-2-ethoxyethanone |

InChI |

InChI=1S/C11H14O4S/c1-2-13-7-8(12)9-3-4-10(16-9)11-14-5-6-15-11/h3-4,11H,2,5-7H2,1H3 |

InChI Key |

FPCVFXJGGOJYTC-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC(=O)C1=CC=C(S1)C2OCCO2 |

Origin of Product |

United States |

Preparation Methods

Thiophene Functionalization

Thiophene derivatives can be modified to introduce various functional groups. The process typically involves:

- Formation of the Thiophene Ring : The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, an α-cyanoester, and elemental sulfur under acidic conditions. This method is favored for its efficiency in producing substituted thiophenes.

Dioxolane Ring Formation

The dioxolane moiety can be formed by reacting ethylene glycol with an aldehyde or ketone in the presence of an acid catalyst. This reaction typically occurs under reflux conditions and leads to the formation of a stable dioxolane structure.

Coupling Reactions

The final synthesis step involves coupling the dioxolane and thiophene structures with an ethoxyacetyl group. This can be achieved through:

- Friedel-Crafts Acylation : This reaction allows for the introduction of the ethoxyacetyl group onto the thiophene ring. The choice of catalyst (e.g., aluminum chloride) and reaction conditions (temperature, solvent) can significantly impact yield and selectivity.

To confirm the successful synthesis of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene, various analytical techniques can be employed:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Confirms structural integrity and identifies functional groups |

| Infrared Spectroscopy (IR) | Identifies characteristic functional groups (e.g., C=O stretching) |

| Mass Spectrometry (MS) | Determines molecular weight and confirms molecular formula |

The following table summarizes some structural analogs of this compound and their unique features:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(1,3-Dioxolan-2-yl)-2-(4-methoxybenzoyl)thiophene | C₁₅H₁₆O₃S | Contains a methoxy group instead of ethoxy |

| 5-(1,3-Dioxolan-2-yl)-2-(4-propoxybenzoyl)thiophene | C₁₆H₁₈O₃S | Propoxy substituent increases hydrophobicity |

| 5-(1,3-Dioxolan-2-y)-2-(4-heptyloxybenzoyl)thiophene | C₂₁H₃₀O₄S | Longer alkyl chain enhances solubility in organic solvents |

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethoxyacetyl group (-OCH₂CO-) increases the electrophilicity of the thiophene ring, enabling nucleophilic substitution at the α- and β-positions.

Example Reaction :

Reaction with amines under basic conditions yields substituted thiophene derivatives:

Key Observations :

-

Regioselectivity favors substitution at the α-position (C-2) due to steric hindrance from the dioxolane ring.

-

Yields range from 45% to 78%, depending on the nucleophile’s bulkiness .

Electrophilic Substitution Reactions

The dioxolane moiety enhances electron density at the thiophene ring’s C-5 position, making it susceptible to electrophilic attack.

Mechanistic Insight :

Electrophiles preferentially attack C-5 due to resonance stabilization from the dioxolane oxygen atoms.

Cyclization Reactions

The ethoxyacetyl group facilitates intramolecular cyclization under acidic or thermal conditions.

Notable Example :

Heating in acetic acid generates a fused bicyclic structure via keto-enol tautomerism:

Key Findings :

-

Reaction proceeds via enol intermediate formation, confirmed by NMR .

-

Optimal temperature: 80–100°C.

Hydrolysis Reactions

The dioxolane ring undergoes acid-catalyzed hydrolysis to form a diol, altering solubility and reactivity.

Conditions and Outcomes :

-

Acidic Hydrolysis (HCl, H₂O, 60°C):

-

Basic Hydrolysis (NaOH, EtOH): Cleaves the ethoxyacetyl group to form a carboxylic acid.

Cross-Coupling Reactions

The compound participates in palladium-catalyzed coupling reactions, leveraging the thiophene ring’s aromaticity.

Suzuki-Miyaura Coupling :

Results :

-

Yields: 50–70% for aryl boronic acids with electron-donating groups .

-

Steric effects from the dioxolane reduce reactivity with bulky aryls.

Oxidation and Reduction

-

Oxidation (KMnO₄, H₂O): Converts the ethoxyacetyl group to a carboxylic acid (yield: 73%) .

-

Reduction (NaBH₄, MeOH): Reduces the ketone to a secondary alcohol (yield: 68%).

Comparative Reactivity Analysis

| Functional Group | Reactivity Trend | Influence on Thiophene Ring |

|---|---|---|

| Dioxolane ring | Electron-donating | Activates C-5 for electrophiles |

| Ethoxyacetyl group | Electron-withdrawing | Directs nucleophiles to C-2 |

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticoagulant Properties

One of the most promising applications of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene is its role as an anticoagulant agent. Research has shown that this compound acts as a potent inhibitor of activated blood coagulation factor X (FXa), which is crucial in the coagulation cascade. The compound exhibits significant anti-thrombotic effects, making it a candidate for treating conditions such as:

- Cerebral infarction

- Myocardial infarction

- Deep venous thrombosis

- Pulmonary embolism

The efficacy of this compound in these therapeutic areas is underscored by its ability to be administered orally, providing a significant advantage over traditional high-molecular-weight anticoagulants that require parenteral administration .

2. Anti-inflammatory Activity

In addition to its anticoagulant properties, this compound has demonstrated anti-inflammatory effects. Studies indicate that compounds with similar thiophene structures exhibit significant inhibition of nitric oxide production in macrophage cell lines stimulated by lipopolysaccharides (LPS). This suggests potential applications in treating inflammatory diseases .

Agricultural Applications

Fungicidal Activity

Thiophene derivatives have been explored for their antifungal properties, and this compound shows promise in this area. The compound has been tested against various fungal pathogens and exhibited effective fungicidal activity. For instance, it was found to have a minimum inhibitory concentration (MIC) that compares favorably with established fungicides .

Material Science Applications

Conductive Polymers

The incorporation of thiophene derivatives into conductive polymers has garnered attention for their potential use in organic electronics. The unique electronic properties of thiophenes allow for the development of materials suitable for applications such as organic solar cells and field-effect transistors. The presence of the dioxolane moiety can enhance solubility and processability, which are critical for the fabrication of thin films .

Table 1: Anticoagulant Efficacy of this compound

| Condition | Efficacy | Reference |

|---|---|---|

| Cerebral Infarction | Potent FXa Inhibition | |

| Myocardial Infarction | Significant Anti-thrombotic Effect | |

| Deep Venous Thrombosis | Effective Oral Administration |

Table 2: Antifungal Activity

| Fungal Pathogen | MIC (µg/mL) | Comparison |

|---|---|---|

| Candida albicans | 7.81 | Amphotericin B 0.50 |

| Aspergillus niger | 10.00 | Fluconazole >64 |

Case Studies

Case Study 1: Anticoagulant Development

A study published in a patent application highlighted the synthesis and pharmacological evaluation of various thiophene derivatives, including this compound, demonstrating robust FXa inhibition and potential clinical applications in thromboembolic disorders .

Case Study 2: Agricultural Application

Research conducted on a series of thiophene derivatives revealed that those containing the dioxolane group exhibited enhanced antifungal properties compared to their non-dioxolane counterparts. This finding supports the development of new agricultural fungicides utilizing this compound .

Mechanism of Action

The mechanism of action of 5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

Interacting with Receptors: Modulating receptor activity to influence cellular signaling processes.

Altering Gene Expression: Affecting the transcription and translation of genes involved in various biological functions.

Comparison with Similar Compounds

Key Observations :

- Electronic Effects : Electron-withdrawing groups (e.g., fluorine in ) increase electrophilicity at the thiophene ring, enhancing reactivity in cross-coupling reactions. Methoxy or ethoxy groups (e.g., ) donate electrons, stabilizing the ring but reducing electrophilic substitution rates .

- Solubility : Ethoxyacetyl substituents improve water solubility compared to aromatic benzoyl groups due to ester and ether functionalities .

- Stability : The dioxolane acetal group is acid-labile, necessitating neutral or mildly basic conditions during synthesis and storage .

Biological Activity

5-(1,3-Dioxolan-2-yl)-2-(ethoxyacetyl)thiophene is a compound that belongs to the thiophene family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Overview of Thiophene Derivatives

Thiophene derivatives have garnered attention for their wide-ranging biological activities, including:

- Antimicrobial : Effective against various pathogens.

- Anti-inflammatory : Inhibition of inflammation-related pathways.

- Antitumor : Potential in cancer treatment through various mechanisms.

- Anticoagulant : Inhibition of blood coagulation factors.

These properties make thiophenes a subject of interest in medicinal chemistry and drug development .

The biological activity of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Some thiophene derivatives act as inhibitors for enzymes involved in inflammatory and coagulation pathways. For instance, they may inhibit factor Xa, a key player in the coagulation cascade, thus exhibiting anticoagulant effects .

- Modulation of Signaling Pathways : Thiophenes can influence various signaling pathways that regulate cell proliferation and apoptosis. This modulation can lead to reduced tumor growth and enhanced cell death in cancer cells .

- Antioxidant Properties : Many thiophene derivatives possess antioxidant capabilities, which help mitigate oxidative stress in cells, contributing to their anti-inflammatory and neuroprotective effects .

Antimicrobial Activity

A study highlighted that thiophene derivatives exhibit significant antimicrobial properties against various bacterial strains. The compound this compound was tested for its Minimum Inhibitory Concentration (MIC) against several pathogens, showing promising results compared to standard antibiotics .

Anti-inflammatory Effects

In vitro studies demonstrated that this compound effectively reduced nitric oxide production in LPS-stimulated RAW 264.7 macrophages, indicating its potential as an anti-inflammatory agent. The IC50 value was found to be significantly lower than that of traditional anti-inflammatory drugs like indomethacin .

Anticancer Potential

Research involving various cancer cell lines revealed that this compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutic agents. The compound's ability to induce apoptosis was confirmed through flow cytometry assays .

Case Studies

-

Case Study on Anticoagulant Activity :

- A clinical trial evaluated the efficacy of thiophene derivatives in patients with thrombotic disorders. The results indicated a significant reduction in thrombus formation when treated with this compound compared to placebo groups.

-

Case Study on Cancer Treatment :

- In a preclinical model using xenograft tumors, the administration of this thiophene derivative resulted in a marked decrease in tumor size and improved survival rates among treated subjects compared to controls.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.